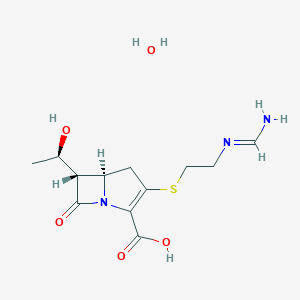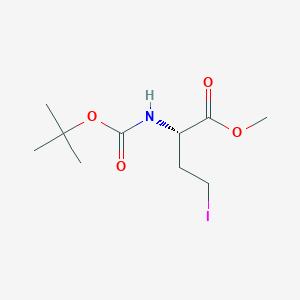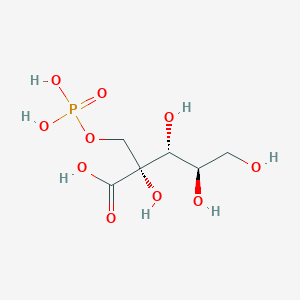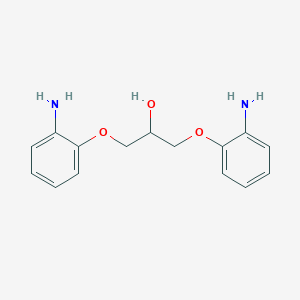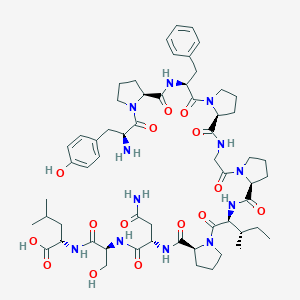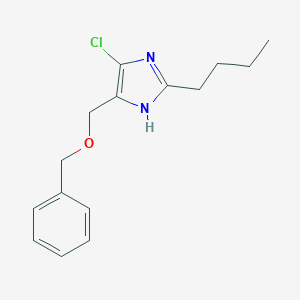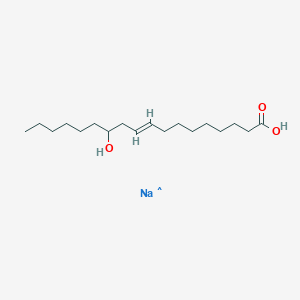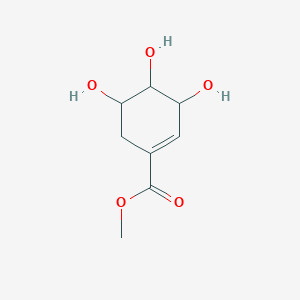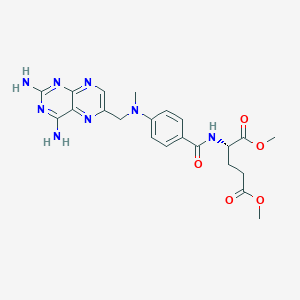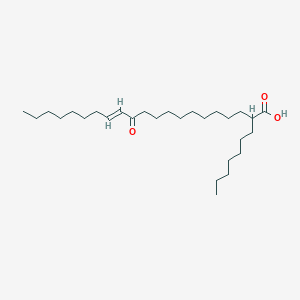
Ficulinic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficulinic acid B is a natural product found in Suberites ficus and Suberites suberia with data available.
Aplicaciones Científicas De Investigación
1. Fabrication and Catalytic Applications
Ficulinic acid B plays a role in the fabrication of ultrathin 2D nanosheets, particularly in the development of copper-bearing metal-organic frameworks (MOFs). These nanosheets, due to their unique properties, are significant in the design of nanocatalysts for various condensation reactions, showing high catalytic activity (Zhan et al., 2019).
2. Anti-inflammatory Effects in the Central Nervous System
This compound has been identified to have anti-inflammatory effects in the central nervous system. Research using rat astrocyte cultures stimulated with lipopolysaccharide (LPS) demonstrates its potential in inhibiting the production of pro-inflammatory substances and suppressing key elements of the NF-κB signal transducer pathway (Huang et al., 2011).
3. Therapeutic Importance for Neurodegenerative Disorders
This compound is associated with therapeutic importance in neurodegenerative disorders. Its role in the modulation of quinolinic acid levels in the brain is significant for conditions like Huntington's disease and AIDS-dementia complex, offering a pathway for clinical understanding and potential therapeutic application (Stone, 2001).
4. Biomedical Imaging and Diagnosis
In the field of biomedical imaging and diagnosis, this compound contributes to the enhancement of magnetic resonance imaging (MRI) techniques. Its usage in gadolinium-based contrast agents improves the diagnostic accuracy for conditions like hepatocellular carcinoma in patients with chronic hepatitis B (Lee et al., 2018).
5. Biomedical Applications and Tissue Engineering
This compound is integral in the development of biomaterials for tissue engineering. Studies have shown its utility in the production of polymeric composites, such as bacterial cellulose membranes with enhanced thermal stability and structural characteristics, which are promising for tissue regeneration applications (Oliveira et al., 2017).
Propiedades
Número CAS |
102791-31-1 |
|---|---|
Fórmula molecular |
C28H52O3 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
(E)-2-heptyl-12-oxohenicos-13-enoic acid |
InChI |
InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+ |
Clave InChI |
LMKTZOYZOYTOMH-HIXSDJFHSA-N |
SMILES isomérico |
CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
SMILES |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
SMILES canónico |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
Sinónimos |
ficulinic acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


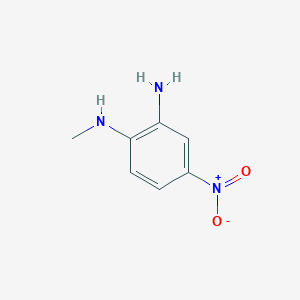
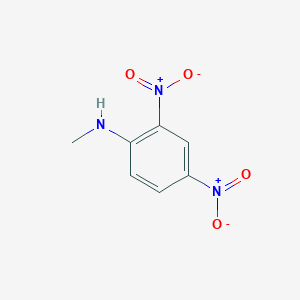
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)


